

# physical and chemical properties of 2,3-Dichloro-4-thiocyanatoaniline

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## Compound of Interest

Compound Name: 2,3-Dichloro-4-thiocyanatoaniline

Cat. No.: B179748

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## An In-Depth Technical Guide to 2,3-Dichloro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dichloro-4-thiocyanatoaniline**. Due to the limited availability of specific experimental data for this compound in public literature, this document also includes data from structurally similar compounds for comparative context, alongside a proposed experimental protocol for its synthesis based on established chemical methodologies.

## Core Physical and Chemical Properties

The fundamental properties of **2,3-Dichloro-4-thiocyanatoaniline** are summarized below. Data for this specific molecule is sparse; therefore, properties of related dichloroanilines and other thiocyanatoanilines are included for reference and estimation purposes.

Property	Value	Source(s)
IUPAC Name	4-amino-2,3-dichlorophenyl thiocyanate	[1]
CAS Number	7494-03-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> S	[2]
Molecular Weight	219.1 g/mol	[1][2]
Appearance	Solid (predicted)	Inferred from related solid dichloroanilines.[3][4]
Melting Point	Data not available	The M.P. of 2-Chloro-4-thiocyanatoaniline is 45–47 °C; 2-Nitro-4-thiocyanatoaniline is 113 °C.[5][6]
Boiling Point	Data not available	The B.P. of 2,3-dichloroaniline is 252 °C; 2-Nitro-4-thiocyanatoaniline is 378.9 °C at 760 mmHg.[3][6]
Solubility	Insoluble in water (predicted)	Dichloroanilines are generally insoluble or slightly soluble in water.[3][7]
Purity	≥95% (as commercially available)	[1]

## Experimental Protocols

A specific, validated experimental protocol for the synthesis of **2,3-Dichloro-4-thiocyanatoaniline** is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on well-established methods for the thiocyanation of anilines. The following protocol is adapted from procedures for analogous compounds.[8][9]

Proposed Synthesis: Electrophilic Thiocyanation of 2,3-Dichloroaniline

This method describes the direct C-H functionalization of 2,3-dichloroaniline to introduce a thiocyanate group at the para-position relative to the amine.

#### Reagents and Materials:

- 2,3-Dichloroaniline (starting material)
- Ammonium thiocyanate ( $\text{NH}_4\text{SCN}$ ) or Potassium thiocyanate ( $\text{KSCN}$ )
- Potassium persulfate ( $\text{K}_2\text{S}_2\text{O}_8$ ) as an oxidant
- Acetonitrile or similar polar aprotic solvent
- Water (deionized)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, filtration apparatus)
- Thin-layer chromatography (TLC) plates for reaction monitoring

#### Procedure:

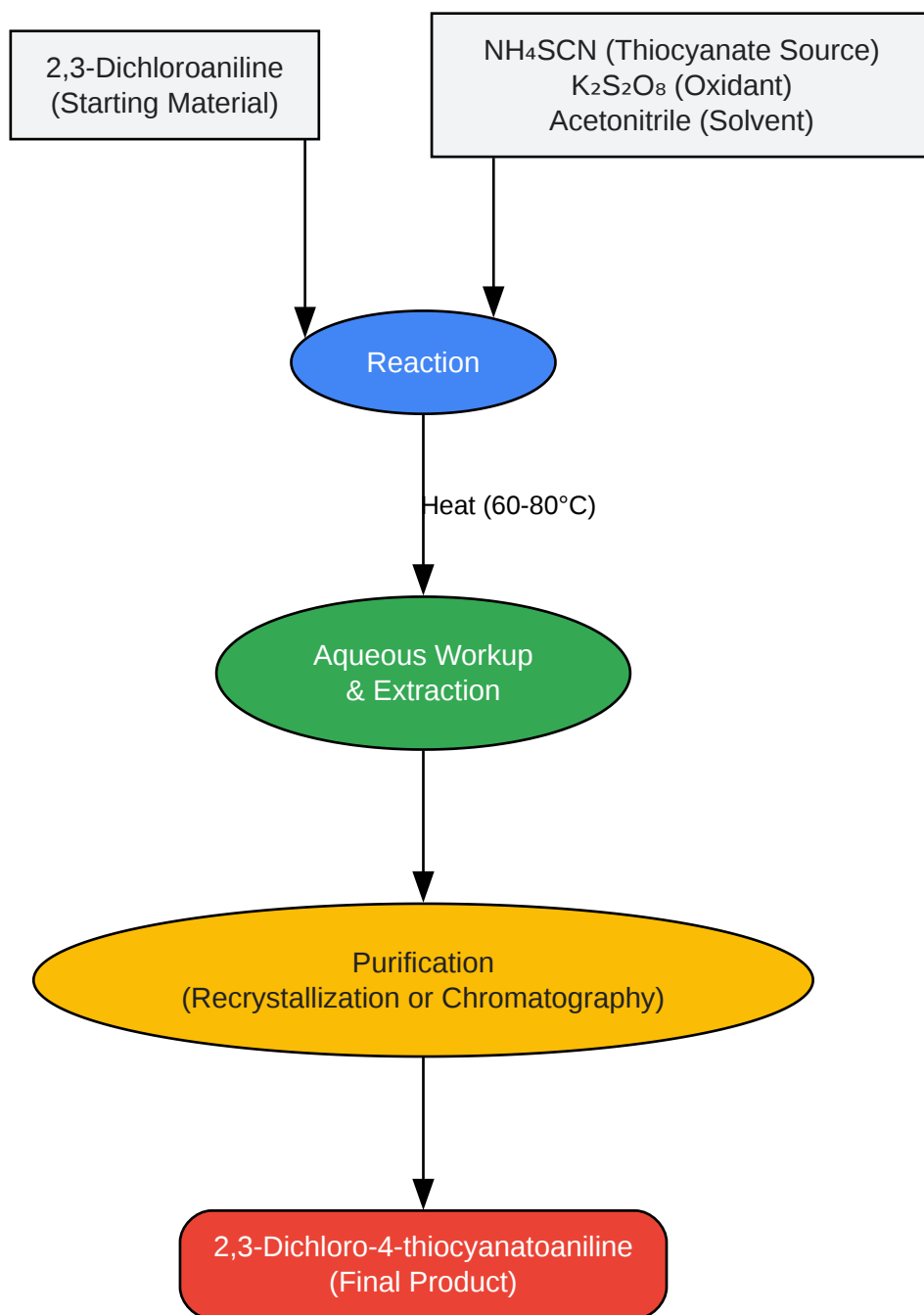
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,3-dichloroaniline (1 equivalent) in acetonitrile.
- **Addition of Reagents:** To the stirred solution, add ammonium thiocyanate (e.g., 2-3 equivalents). Subsequently, add potassium persulfate (e.g., 1.5-2 equivalents) portion-wise over 15-20 minutes. The use of an oxidant like potassium persulfate under metal-free conditions is a common and efficient method for this type of transformation.<sup>[10]</sup>
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir for several hours (e.g., 4-12 hours).

- **Monitoring:** Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., Hexane:Ethyl Acetate).
- **Workup:** Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the pure **2,3-Dichloro-4-thiocyanatoaniline**.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat).

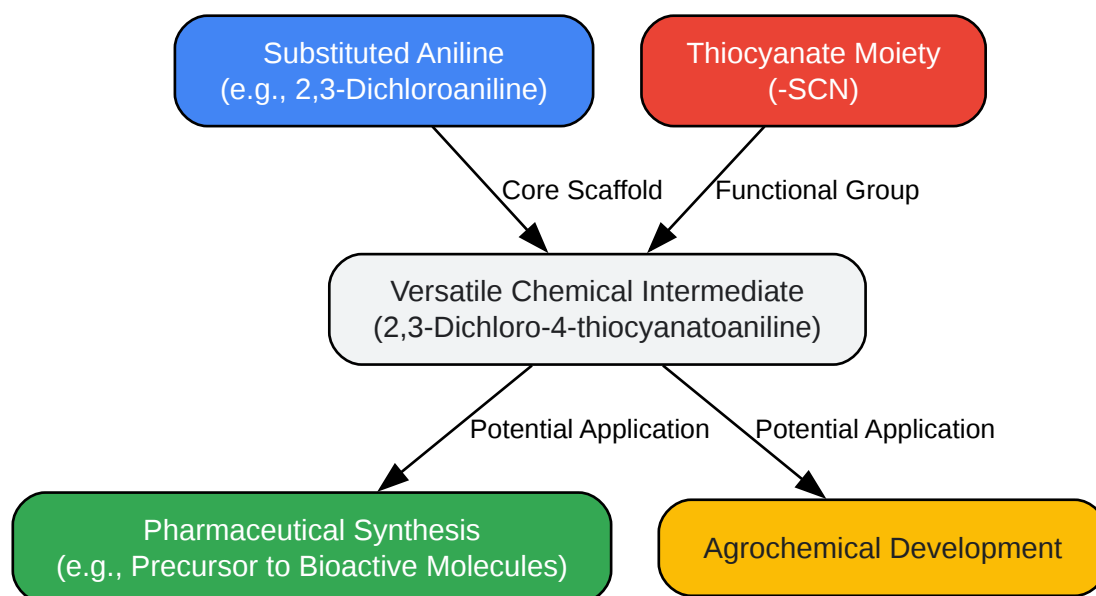
## Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and potential application of **2,3-Dichloro-4-thiocyanatoaniline**.



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Caption: Proposed experimental workflow for the synthesis of **2,3-Dichloro-4-thiocyanatoaniline**.



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